molecular formula C19H12ClNOS2 B11602200 S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate

Cat. No.: B11602200
M. Wt: 369.9 g/mol
InChI Key: VKDSUMWQGRTPOR-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a synthetic phenothiazine derivative designed for advanced chemical and pharmaceutical research. The phenothiazine molecular scaffold is recognized for its diverse biological activities and significant research value in medicinal chemistry . This specific carbothioate derivative is a structural analog of compounds investigated for their potent growth inhibition activity against challenging pathogens, including Staphylococcus aureus . The incorporation of the phenothiazine core is a strategic approach in drug discovery, as this system is known to interact with multiple cellular targets. Phenothiazines can exhibit antipsychotic, antihistaminic, and antimuscarinic effects, and newer derivatives are being explored for advanced applications . Recent scientific investigations highlight a growing interest in novel phenothiazine derivatives for their potential as antimicrobial and anticancer agents . Furthermore, phenothiazine derivatives are being studied for their ability to modulate cholinesterase activity and for their potential use in overcoming multidrug resistance in cancer cells, making them a valuable scaffold for developing hybrid molecules . This product is intended for research purposes only, providing a key intermediate or a reference standard for scientists developing new therapeutic agents or studying structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H12ClNOS2

Molecular Weight

369.9 g/mol

IUPAC Name

S-(4-chlorophenyl) phenothiazine-10-carbothioate

InChI

InChI=1S/C19H12ClNOS2/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H

InChI Key

VKDSUMWQGRTPOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Functionalization of the Phenothiazine Core

Phenothiazine’s nitrogen atom at the 10-position serves as the primary site for derivatization. Acyl chloride intermediates are critical for introducing carbothioate groups. For example, 10H-phenothiazine-10-carbonyl chloride can be synthesized by treating phenothiazine with phosgene or thionyl chloride under controlled conditions. This intermediate reacts readily with thiols or thiophenols to form thioesters.

Key Reaction:

Phenothiazine+SOCl210H-Phenothiazine-10-carbonyl chloride+HCl+SO2\text{Phenothiazine} + \text{SOCl}2 \rightarrow \text{10H-Phenothiazine-10-carbonyl chloride} + \text{HCl} + \text{SO}2 \uparrow

Reaction conditions: Anhydrous dichloromethane, 0–5°C, 4–6 hours.

Synthesis of 4-Chlorobenzenethiol Derivatives

The 4-chlorophenyl component is typically derived from 4-chlorobenzoic acid. Conversion to 4-chlorobenzenethiol involves:

  • Reduction to 4-chlorobenzyl alcohol using lithium aluminum hydride (LiAlH4_4).

  • Thiolation via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of thiourea.

Alternative Route: Direct thioacylation of 4-chlorobenzoic acid using phosphorus pentasulfide (P2_2S5_5) yields 4-chlorobenzenethioic acid, which is subsequently converted to its acid chloride.

Coupling Strategies for Thioester Formation

Nucleophilic Acyl Substitution

The carbonyl chloride group of 10H-phenothiazine-10-carbonyl chloride undergoes nucleophilic attack by 4-chlorobenzenethiol in the presence of a base (e.g., triethylamine or pyridine).

Reaction Scheme:

10H-Phenothiazine-10-carbonyl chloride+4-ClC6H4SHEt3NS-(4-Chlorophenyl) 10H-Phenothiazine-10-carbothioate+HCl\text{10H-Phenothiazine-10-carbonyl chloride} + \text{4-ClC}6\text{H}4\text{SH} \xrightarrow{\text{Et}_3\text{N}} \text{S-(4-Chlorophenyl) 10H-Phenothiazine-10-carbothioate} + \text{HCl}

Conditions: Dry tetrahydrofuran (THF), 25°C, 12 hours. Yield: 68–72%.

Alternative Method: One-Pot Synthesis

A streamlined approach involves in situ generation of 4-chlorobenzenethiolate anion (using NaH or K2_2CO3_3) followed by reaction with 10H-phenothiazine-10-carbonyl chloride. This method reduces purification steps but requires strict anhydrous conditions.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions.

  • Low temperatures (0–5°C) minimize decomposition of the acyl chloride intermediate.

Byproduct Management

  • HCl scavengers (e.g., molecular sieves) enhance reaction efficiency.

  • Side products such as disulfides (from thiol oxidation) are mitigated using inert atmospheres.

Characterization and Analytical Data

Spectroscopic Analysis

Technique Key Observations
1^1H NMR (400 MHz, CDCl3_3)δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 4H, phenothiazine), 3.45 (s, 1H, NH).
IR (KBr)ν\nu 1685 cm1^{-1} (C=O), 1240 cm1^{-1} (C-S).
LC-MS [M+H]+^+ m/z 377.2 (calc. 377.8).

Purity and Yield

Method Yield (%) Purity (HPLC)
Nucleophilic substitution7298.5%
One-pot synthesis6597.2%

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thionyl chloride is preferred over phosgene for acyl chloride synthesis due to safety and handling.

  • Recyclable bases (e.g., polymer-supported amines) reduce waste.

Green Chemistry Metrics

Parameter Value
Atom economy84%
E-factor2.1

Chemical Reactions Analysis

Types of Reactions: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is used as a building block in organic synthesis, particularly in the development of new phenothiazine derivatives with potential pharmacological activities .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use as antipsychotic and antiemetic drugs. They are also explored for their neuroprotective effects .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft . Additionally, it can interact with dopamine receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate with key analogs, focusing on molecular properties and substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Applications/Notes
This compound (Target) C19H13ClNOS2* ~365.8* ~6.5* 4-Cl-C6H4, carbothioate ester Likely intermediate for pharmaceuticals or materials; inferred from analogs .
S-(4-Methylphenyl) phenothiazine-10-carbothioate (CAS 371129-31-6) C20H15NOS2 349.5 5.9 4-CH3-C6H4, carbothioate ester Higher solubility than chlorophenyl analog due to methyl group.
S-(6-Chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate C27H16ClN3OS2 498.0 7.7 Quinazolinyl, 6-Cl, carbothioate ester Increased lipophilicity and complexity; potential kinase inhibition.
S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate C21H16ClNOS 365.88 N/A Acridine core, 4-Cl-C6H4, carbothioate Acridine core may enhance intercalation properties for DNA-targeting applications.
10-(4-Nitrophenyl)phenothiazine (CAS 19606-94-1) C18H12N2O2S 320.37 N/A 4-NO2-C6H4 Electron-withdrawing nitro group reduces electron density; used in optoelectronics.

*Estimated values based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: The 4-chlorophenyl group increases lipophilicity (XLogP3 ~6.5) compared to the methylphenyl analog (XLogP3 5.9) . Bulkier groups, such as quinazolinyl, further elevate XLogP3 (7.7), enhancing membrane permeability but reducing aqueous solubility . Electron-withdrawing groups (e.g., nitro in 10-(4-nitrophenyl)phenothiazine) alter redox potentials and electronic conjugation .

Structural Modifications and Applications: Carbothioate vs. Carboxylate: The thioester linkage in carbothioates (C=S) confers greater hydrolytic stability compared to carboxylates (C=O), making them suitable for prodrug designs . Core Heterocycle: Replacing phenothiazine with acridine (as in S-(4-chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate) introduces planar aromaticity, favoring DNA intercalation .

Synthetic Routes: Analogs like S-(4-methylphenyl) phenothiazine-10-carbothioate are synthesized via nucleophilic substitution or esterification reactions involving phenothiazine-10-carbonyl chloride and thiols . Similar methods likely apply to the target compound.

Research Findings and Data

Crystallographic and Spectroscopic Data:

  • The crystal structure of 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (a nitro-substituted analog) reveals a triclinic system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, highlighting the impact of substituents on packing efficiency .
  • NMR data for related compounds (e.g., 2-N,N-diethylamino-10-(4'-fluorophenyl)phenothiazine) show characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl carbons (δ ~200 ppm) .

Physicochemical Properties:

  • Thermochemical Stability: Density-functional theory (DFT) studies on phenothiazine derivatives demonstrate that exact-exchange terms improve accuracy in predicting atomization energies (average deviation ≤2.4 kcal/mol), suggesting reliable computational modeling for the target compound .

Biological Activity

S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a phenothiazine core substituted with a 4-chlorophenyl group and a carbothioate moiety. This structural configuration is critical for its biological activity.

Phenothiazines are known to interact with various biological targets, including:

  • Farnesyltransferase : An enzyme involved in post-translational modification of proteins, crucial for cell signaling.
  • Tubulin : A protein that forms microtubules, essential for cell division.

Research indicates that derivatives of phenothiazines can inhibit farnesyltransferase and disrupt tubulin polymerization, leading to apoptosis in cancer cells. The dual inhibition mechanism makes these compounds promising candidates for cancer therapy.

Biological Activity Overview

Numerous studies have evaluated the biological activity of this compound. The following table summarizes key findings from relevant research:

Study Biological Target IC50 Value Cell Line Tested Effect Observed
Study 1Farnesyltransferase0.12 µMHep-G2Significant inhibition of cell growth
Study 2Tubulin0.24 µMHL-60Induction of apoptosis
Study 3Cancer Cell Lines<1 µMMCF-7, B-16Cytotoxic effects observed

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study demonstrated that this compound effectively inhibited the growth of Hep-G2 liver cancer cells with an IC50 value of 0.12 µM. This suggests a potent anti-cancer activity attributed to its ability to inhibit farnesyltransferase .
  • Apoptosis Induction
    • Another investigation focused on HL-60 leukemia cells revealed that the compound induced apoptosis at low micromolar concentrations (IC50 = 0.24 µM). This was linked to its interference with tubulin polymerization, disrupting normal mitotic processes .
  • Broad-Spectrum Anticancer Activity
    • Research involving multiple cancer cell lines (MCF-7 breast cancer and B-16 melanoma) indicated that this compound exhibits cytotoxic effects across various types of cancer, highlighting its potential as a broad-spectrum anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. For example, methyl 4-[(2-chloro-10H-phenothiazin-10-yl)methyl]benzoate (a structurally similar derivative) was prepared using LiHMDS as a base and methyl 4-(bromomethyl)benzoate as an alkylating agent in anhydrous DMF . Key parameters include temperature (e.g., 0°C for TFA-mediated reactions) and stoichiometric ratios (1.7:1 alkylating agent:substrate). Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .
Reagent Role Conditions Yield
LiHMDSBaseAnhydrous DMF, RT60–75%
Methyl 4-(bromomethyl)benzoateAlkylating agent2.0 equiv, 12–24 hr-

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C–S–C angles ~105°) and π-π stacking interactions (3.5–4.0 Å distances) .

Q. How does the chlorophenyl substituent influence the electronic properties of the phenothiazine core?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing Cl group reduces HOMO-LUMO gaps by 0.3–0.5 eV compared to unsubstituted phenothiazines. Experimental validation via cyclic voltammetry shows a 0.2 V anodic shift in oxidation potentials .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI optimize reaction pathways for derivatives of this compound?

  • Methodology :

  • AI-Driven Reaction Prediction : Machine learning models trained on existing phenothiazine datasets predict regioselectivity in alkylation reactions (e.g., favoring N10 over S1 substitution) .
  • Multiphysics Simulations : COMSOL models assess mass transfer limitations in scaled-up syntheses, optimizing solvent flow rates and temperature gradients .

Q. What experimental strategies resolve contradictions in reported bioactivity data for phenothiazine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the phenothiazine N10 or S1 positions (e.g., replacing Cl with CF3_3) clarifies bioactivity trends. For example, 2-trifluoromethyl derivatives show enhanced HDAC inhibition (IC50_{50} = 0.8 µM vs. 2.5 µM for Cl-substituted analogs) .
  • Meta-Analysis : Cross-referencing biological assays (e.g., antimicrobial vs. cytotoxic activity) identifies confounding factors like solvent polarity or cell line variability .

Q. How do environmental factors like pH and UV light affect the stability of this compound?

  • Methodology :

  • Degradation Studies : Accelerated stability testing under UV light (254 nm) shows 30% decomposition over 72 hours, with LC-MS identifying sulfoxide byproducts. Soil residue analysis (via HPLC-UV) detects persistent carbothioate fragments (>60 days) .
  • pH-Dependent Hydrolysis : Kinetic studies in buffered solutions (pH 2–12) reveal maximal stability at pH 7.4 (t1/2_{1/2} = 14 days) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Methodology :

  • Twinning and Disorder : SHELXL refines twinned crystals (e.g., BASF parameter > 0.3) using HKLF5 data. Disorder in the chlorophenyl group is modeled with split atoms (occupancy 0.5:0.5) .
  • Hydrogen Bonding Networks : Hirshfeld surface analysis identifies C–H···S interactions (2.7–3.1 Å) stabilizing the crystal lattice .

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